2-Bromo-4,6-dimethoxybenzamide
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Overview
Description
2-Bromo-4,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethoxybenzamide typically involves the bromination of 4,6-dimethoxybenzoic acid followed by the conversion of the resulting brominated product to the corresponding benzamide. The general steps are as follows:
Bromination: 4,6-Dimethoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the benzene ring.
Amidation: The brominated product is then reacted with ammonia or an amine derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups and the amide functional group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The amide functional group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzamide
- 2-Bromo-3,6-dimethoxybenzamide
- 2-Chloro-4,6-dimethoxybenzamide
Uniqueness
2-Bromo-4,6-dimethoxybenzamide is unique due to the specific positioning of the bromine atom and methoxy groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for research and development.
Properties
CAS No. |
62827-46-7 |
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Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
2-bromo-4,6-dimethoxybenzamide |
InChI |
InChI=1S/C9H10BrNO3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
KOLKNLGURBBKGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C(=O)N)OC |
Origin of Product |
United States |
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